molecular formula C12H14LiN B14207896 lithium;N,N-diethyl-4-ethynylaniline CAS No. 830328-76-2

lithium;N,N-diethyl-4-ethynylaniline

Cat. No.: B14207896
CAS No.: 830328-76-2
M. Wt: 179.2 g/mol
InChI Key: QHXXNWAJSKQQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;N,N-diethyl-4-ethynylaniline is an organic compound with the molecular formula C12H15N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and a hydrogen atom on the benzene ring is replaced by an ethynyl group. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;N,N-diethyl-4-ethynylaniline typically involves the reaction of N,N-diethyl-4-ethynylaniline with a lithium reagent. One common method is the reaction of N,N-diethyl-4-ethynylaniline with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to ensure proper solubility and reactivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;N,N-diethyl-4-ethynylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;N,N-diethyl-4-ethynylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;N,N-diethyl-4-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;N,N-diethyl-4-ethynylaniline is unique due to the presence of the lithium atom, which imparts distinct reactivity and properties compared to its analogs. The lithium component can enhance the compound’s ability to participate in organometallic reactions and can influence its solubility and stability .

Properties

CAS No.

830328-76-2

Molecular Formula

C12H14LiN

Molecular Weight

179.2 g/mol

IUPAC Name

lithium;N,N-diethyl-4-ethynylaniline

InChI

InChI=1S/C12H14N.Li/c1-4-11-7-9-12(10-8-11)13(5-2)6-3;/h7-10H,5-6H2,2-3H3;/q-1;+1

InChI Key

QHXXNWAJSKQQSZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCN(CC)C1=CC=C(C=C1)C#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.